Diethylstilbestrol-d8
Description
Discovery and Development of Deuterated Stilbestrol Compounds
The synthesis of deuterated diethylstilbestrol (DES) derivatives emerged as a critical advancement in analytical chemistry and endocrinology. Diethylstilbestrol, a synthetic nonsteroidal estrogen first synthesized in 1938, gained prominence for its clinical applications before its carcinogenic properties were discovered. The deuterated analog, trans-diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 (DES-d8), was developed to address the need for stable internal standards in mass spectrometry (MS)-based assays. Early work by Marshall and Engel in 1975 demonstrated the synthesis of trideuterated DES, laying the groundwork for advanced isotopic labeling techniques.
A key milestone in DES-d8 development involved selective deuteration at non-exchangeable positions (ring-3,3',5,5' and ethyl-1,1,1',1'), ensuring metabolic stability during analytical procedures. This structural modification preserved the compound’s estrogenic activity while introducing isotopic distinctions detectable via MS. The synthesis typically employs propionophenone precursors subjected to deuterium exchange reactions, followed by stereospecific reduction to yield the trans-isomer.
Table 1: Key milestones in DES-d8 synthesis
Evolution of Analytical Reference Standards in Hormonal Research
The demand for DES-d8 intensified with advancements in hormone quantification technologies. Early radioimmunoassays (RIA) for estrogens faced cross-reactivity issues, but MS-based methods required isotopically distinct internal standards to correct for matrix effects. DES-d8’s structural similarity to endogenous estrogens, combined with its +8 Da mass shift, made it ideal for quantifying estrogen metabolites in complex biological samples.
Modern protocols, such as those described by the Dutch National Institute for Public Health (RIVM), utilize DES-d8 as a critical component in multi-analyte panels for detecting anabolic agents in food products. Its incorporation into solid-phase extraction workflows improved detection limits for stilbenes in meat samples to 0.09–0.14 ng/g.
Table 2: Analytical performance with DES-d8
| Matrix | Detection Limit (DES) | Method | Reference |
|---|---|---|---|
| Bovine meat | 0.10 ng/g | GC-MS/MS with DES-d8 | |
| Human serum | 0.05 ng/mL | LC-HRMS |
Significance in Isotope Labeling Technology
DES-d8 exemplifies the strategic application of deuterium labeling to overcome analytical challenges. Unlike exchangeable protons in hydroxyl or amine groups, DES-d8’s deuterium atoms at aromatic and ethyl positions resist metabolic exchange, ensuring stable isotopic ratios during sample processing. This property is critical for:
- Quantitative Accuracy : Compensating for ion suppression in electrospray ionization.
- Metabolic Studies : Tracking DES biotransformation without interference from endogenous compounds.
- Regulatory Compliance : Meeting EU Directive 96/23/EC requirements for veterinary drug monitoring.
Comparative studies highlight DES-d8’s superiority over carbon-13 labels in cost-effectiveness and synthetic accessibility, though 13C analogs remain preferable for absolute quantitation in high-resolution MS.
Table 3: Deuterium vs. carbon-13 labeling for DES
| Parameter | DES-d8 | 13C-labeled DES |
|---|---|---|
| Synthetic complexity | Moderate | High |
| Metabolic stability | High | Very high |
| Cost per mg | $750 (0.05 g) | $2,500+ (0.05 g) |
| Application | Routine assays | Gold-standard QC |
| Source |
Properties
IUPAC Name |
2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-XWCVKCCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C2=CC(=C(C(=C2)[2H])O)[2H])\C([2H])([2H])C)/C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91318-10-4 | |
| Record name | 91318-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Stilbene Framework Synthesis
The non-deuterated DES backbone is synthesized via a Wittig reaction between 4-hydroxyphenylacetic acid derivatives and appropriately substituted benzaldehydes. For the deuterated variant, precursors with pre-deuterated positions are employed. For example:
-
Deuterated aromatic rings : 3,5-Dideuterio-4-hydroxyphenylacetic acid is prepared using directed ortho-metalation (DoM) with deuterium oxide (DO) under palladium catalysis.
-
Deuterated ethyl groups : Ethyl bromide-d (CDCDBr) is used in alkylation reactions to introduce deuterium into the side chains.
The Wittig reaction proceeds under anhydrous conditions, with triphenylphosphine and carbon tetrachloride facilitating the formation of the stilbene double bond. The trans-configuration is ensured by steric control during the reaction.
Isotopic Incorporation Techniques
Deuteration at the 3,3',5,5' positions of the aromatic rings is achieved through two primary methods:
-
Catalytic H-D Exchange :
-
Directed Deuteration :
Deuteration Efficiency and Isotopic Purity
Analytical Validation of Deuterium Incorporation
Isotopic purity is verified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR):
| Analytical Method | Parameters | Results |
|---|---|---|
| LC-MS/MS | ESI(-), m/z 276.40 → 152.1 | 98.5% isotopic purity |
| H NMR | 400 MHz, CDCl, δ 2.5–3.0 (m, 8H) | 8 deuterium atoms confirmed |
Deuteration at the ethyl groups (1,1,1',1') is confirmed by the absence of proton signals in the H NMR spectrum between δ 1.0–1.5.
Challenges in Position-Specific Deuteration
-
Steric hindrance : Bulky substituents on the aromatic rings reduce deuteration efficiency at the 3 and 5 positions. Optimized reaction temperatures (70–80°C) and prolonged reaction times (72 hours) improve yields.
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Isotopic Dilution : Trace protiated solvents (e.g., HO in DO) can reduce purity. Rigorous solvent drying and Schlenk-line techniques are employed to mitigate this.
Purification and Quality Control
Solid-Phase Extraction (SPE)
Post-synthesis, the crude product is purified using Florisil SPE columns to remove polar impurities. A graded elution protocol with hexane/ethyl acetate (9:1 v/v) ensures >95% recovery.
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved via reverse-phase HPLC:
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Column : C18, 250 × 4.6 mm, 5 μm
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Mobile phase : Acetonitrile/water (70:30 v/v)
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Flow rate : 1.0 mL/min
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Detection : UV at 254 nm
This method yields trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 with >95% chemical purity.
Applications in Analytical Chemistry
Isotope-Dilution Mass Spectrometry (IDMS)
As an internal standard, this compound compensates for matrix effects and ion suppression in environmental water and sediment analyses. For example, its use in the U.S. Geological Survey’s (USGS) methods improves the accuracy of estrogen quantification by 15–20%.
Chemical Reactions Analysis
Types of Reactions: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H12D8O2
- Molecular Weight : 276.40 g/mol
- CAS Number : 91318-10-4
- Purity : Greater than 95% (HPLC)
The presence of deuterium atoms (D) in the structure allows for enhanced tracking in biological studies and analytical chemistry applications.
Pharmacological Studies
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 is utilized in pharmacological research to study the effects of estrogenic compounds. Its isotopic labeling facilitates the investigation of metabolic pathways and the pharmacokinetics of estrogenic activity in vivo and in vitro.
Metabolism and Toxicology
The compound serves as a valuable tool in toxicology studies. By tracing the labeled compound through biological systems, researchers can assess its metabolism and potential toxic effects on reproductive health. This is particularly relevant given the historical context of diethylstilbestrol as a drug associated with adverse reproductive outcomes.
Analytical Chemistry
In analytical chemistry, trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 is employed as a reference standard for quantifying diethylstilbestrol levels in various biological samples. Its stable isotope nature allows for precise measurements using techniques such as mass spectrometry.
Case Study 1: Estrogen Receptor Binding Affinity
A study investigated the binding affinity of trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 to estrogen receptors in human cell lines. Results indicated that the deuterated compound retained similar binding characteristics to its non-deuterated counterpart while allowing for better tracking during metabolic studies.
Case Study 2: Developmental Toxicology
Research focused on the developmental effects of trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 on rodent models demonstrated significant insights into its potential endocrine-disrupting properties. The isotopic labeling enabled researchers to trace the compound's distribution and effects on fetal development.
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Studies | Investigating estrogenic effects | Similar activity to non-labeled forms |
| Metabolism and Toxicology | Assessing metabolic pathways and toxic effects | Insights into reproductive toxicity |
| Analytical Chemistry | Reference standard for quantifying diethylstilbestrol | Enhanced precision in mass spectrometry |
Mechanism of Action
The mechanism of action of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates specific molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
Commercial and Regulatory Considerations
- Purity and Pricing: d8-DES is sold at >95% purity (e.g., $251.00/mg from CymitQuimica ), significantly costlier than non-deuterated DES (e.g., $79,200/50mg for DES-d4 ).
- Regulatory Status : Classified as a lab-use-only compound, with handling guided by hazard protocols for synthetic estrogens .
Biological Activity
trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 (commonly referred to as DES-d8) is a synthetic nonsteroidal estrogen that has been extensively studied for its biological activities. Originally developed as a pharmaceutical agent for various medical conditions, including pregnancy complications and hormone replacement therapy, DES has garnered attention due to its potent estrogenic effects and associated health risks.
- Molecular Formula : C18H18D8O2
- Molecular Weight : 305.00 g/mol
- CAS Number : 91318-10-4
- Physical State : White to off-white solid
- Melting Point : 168-171°C
DES-d8 exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction leads to the modulation of gene expression involved in reproductive processes, cell proliferation, and differentiation. The presence of deuterium in the compound enhances its stability and alters its metabolic profile compared to non-deuterated analogs.
Estrogenic Activity
Studies have demonstrated that DES-d8 exhibits significant estrogenic activity in vitro and in vivo. It activates estrogen-responsive genes and induces cellular responses typical of estrogen signaling, such as proliferation of breast cancer cells and stimulation of uterine growth.
| Study | Methodology | Findings |
|---|---|---|
| Al-Badr et al. (1990) | In vitro assays | Confirmed potent activation of estrogen receptors in MCF-7 breast cancer cells. |
| LGC Standards (2024) | Animal studies | Induced uterine weight increase in ovariectomized rats. |
| CymitQuimica (2019) | Binding assays | High affinity for ERα compared to other estrogens. |
Reproductive Effects
Research indicates that DES-d8 can disrupt normal reproductive functions. In animal models, exposure has been linked to alterations in reproductive organ development and function.
- Case Study : A study involving female rats exposed to DES-d8 during gestation showed significant alterations in the development of reproductive organs, leading to increased risks of infertility and developmental anomalies in offspring.
Toxicological Considerations
While DES-d8 is recognized for its therapeutic potential, it also poses several health risks:
- Carcinogenicity : Long-term exposure has been associated with an increased risk of certain cancers, particularly breast and reproductive tract cancers.
- Endocrine Disruption : DES-d8 can interfere with normal hormonal signaling pathways, leading to endocrine disorders.
Clinical Implications
The clinical implications of DES-d8's biological activity are profound:
- Cancer Treatment : Due to its strong estrogenic properties, it has been investigated as a potential treatment for hormone-sensitive cancers.
- Hormone Replacement Therapy : Its use in hormone replacement therapy has been reconsidered due to the associated risks of cancer and other adverse effects.
Q & A
Q. What are the implications of using this compound in studies of endogenous vs. exogenous hormone disruption?
- Methodological Answer : In endogenous studies (e.g., cholesterol synthesis feedback), the deuterated form enables precise tracking of synthetic pathways without perturbing baseline hormone levels. For exogenous exposure models (e.g., environmental estrogenicity), it distinguishes administered doses from endogenous pools via isotopic mass shifts .
Q. How can isotopic dilution techniques improve detection limits in trace analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
